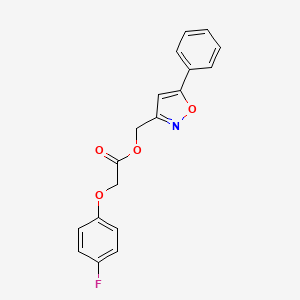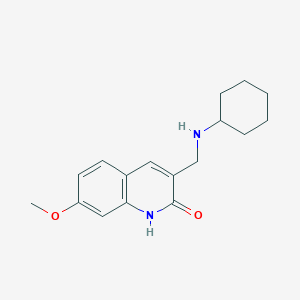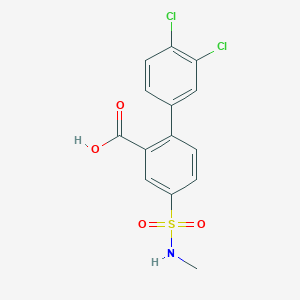![molecular formula C27H25N5O5 B2486049 methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate CAS No. 1021123-98-7](/img/structure/B2486049.png)
methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[4,3-c]pyridine group, a piperazine group, and a benzoate group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings and functional groups. The dihydropyrimidine ring, for example, often adopts a screw-boat conformation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo a variety of reactions due to the presence of multiple reactive sites. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
The derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial properties. Researchers have explored their potential as agents against bacterial infections. These compounds could serve as leads for developing novel antibiotics or improving existing ones .
Anti-Inflammatory and Antipyretic Effects
Imidazole-containing compounds have demonstrated anti-inflammatory activity. They may modulate immune responses and reduce inflammation. Additionally, some derivatives exhibit antipyretic effects, helping to lower fever .
Antitumor and Anticancer Potential
Certain imidazole derivatives show promise as antitumor agents. Researchers have investigated their effects on cancer cell lines, and they may play a role in cancer therapy. Further studies are needed to explore their mechanisms of action .
Antioxidant Properties
Imidazole-based compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their antioxidant potential makes them interesting candidates for health-related applications .
Antiviral Activity
While not specifically mentioned for this compound, imidazole derivatives have been studied for their antiviral properties. They may inhibit viral replication or entry into host cells .
Anti-Ulcerogenic Effects
Imidazole-containing compounds, including those similar to our target compound, have been explored for their anti-ulcer properties. They may help prevent or treat gastric ulcers .
Other Potential Applications
Beyond the mentioned fields, imidazole derivatives have been investigated for their roles in antidiabetic, anti-allergic, antihelmintic, and antifungal activities. Their versatility underscores their importance in drug discovery and development .
Mechanism of Action
Imidazole derivatives
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole derivatives
The compound also contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyridazine and Pyridazinone Derivatives
The compound has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Some compounds like 5-acyl-N-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin E2 and interleukin activity .
Future Directions
properties
IUPAC Name |
methyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-29-16-21(23-22(17-29)26(35)32(28-23)18-8-4-3-5-9-18)25(34)31-14-12-30(13-15-31)24(33)19-10-6-7-11-20(19)27(36)37-2/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDRIACKRQLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)


![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2485986.png)

![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)